molecular formula C7H9NO3 B1293933 Ethyl 5-methylisoxazole-3-carboxylate CAS No. 3209-72-1

Ethyl 5-methylisoxazole-3-carboxylate

Cat. No. B1293933
CAS RN: 3209-72-1
M. Wt: 155.15 g/mol
InChI Key: OCCIGHIQVMLYBZ-UHFFFAOYSA-N
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Description

Ethyl 5-methylisoxazole-3-carboxylate is a compound that falls within the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure and reactivity of this compound make it a valuable intermediate in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of ethyl 5-methylisoxazole-3-carboxylate derivatives can be achieved through different pathways. For instance, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which is a related compound, occurs cleanly at the C-5 methyl group, indicating the possibility of functional group manipulation at this position . Another synthesis approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride, which yields ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound that can be further transformed into various substituted isoxazole esters .

Molecular Structure Analysis

The molecular structure of ethyl 5-methylisoxazole-3-carboxylate derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, a rearrangement product of a related isoxazole, was determined by X-ray analysis . This highlights the importance of structural analysis in understanding the properties and potential reactivity of these compounds.

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the photolysis of the same compound in acetonitrile gives a carbene that can be captured by various nucleophiles . These studies demonstrate the diverse reactivity of isoxazole derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-methylisoxazole-3-carboxylate derivatives can be inferred from related compounds. For instance, the synthesis and characterization of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, which shares some structural features with isoxazole derivatives, provide insights into the molecular electrostatic potential and leading molecular orbitals, which are crucial for understanding the reactivity and interactions of these molecules . The liquid crystalline properties of a series of 4,5-dihydroisoxazole-5-carboxylate derivatives have also been studied, indicating the potential for diverse applications .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Ethyl 5-methylisoxazole-3-carboxylate serves as a starting material in the synthesis of various isoxazole derivatives. For instance, its use in the synthesis of 5-substituted isoxazole-4-carboxylic esters, a key step towards a biomimetic synthesis of α-cyclopiazonic acid, demonstrates its potential in creating complex organic compounds (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Immunomodulatory Agents

The chemical has been used in studies exploring the deamination of its derivatives, leading to compounds like the ethyl ester of 3-methylisoxazole-4-carboxylic acid, which shows promise as a lead compound for new immunomodulatory agents (Ryng & Szostak, 2009).

Immunological Activity

Compounds derived from Ethyl 5-methylisoxazole-3-carboxylate, specifically its amides, have been evaluated for their immunological activities. These studies reveal differential effects on the proliferation of human peripheral blood mononuclear cells, suggesting its potential in immunomodulation (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).

Development of Bioactive Compounds

It has also played a role in the development of bioactive compounds with potential applications in various fields. For instance, derivatives of ethyl 5-methylisoxazole-3-carboxylate have been synthesized and tested for their cytostatic properties, comparing favorably to established drugs in some cases (Ryng, Malinka, & Duś, 1997).

Role in Novel Chemical Reactions

The compound is also integral in novel chemical reactions, such as the base-catalyzed isoxazole-oxazole ring transformation, which has implications for the synthesis of complex molecules used in pharmaceuticals (Doleschall & Seres, 1988).

Synthesis of Peptides

Additionally, it's been used in the synthesis of peptides, demonstrating its versatility and importance in organic chemistry and drug development (Woodward, Olofson, & Mayer, 1966).

Safety And Hazards

Ethyl 5-methylisoxazole-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for Ethyl 5-methylisoxazole-3-carboxylate could involve developing alternate metal-free synthetic routes, given the drawbacks associated with metal-catalyzed reactions . Additionally, the compound could be further explored for its potential applications in drug discovery, given the significance of isoxazole in many commercially available drugs .

properties

IUPAC Name

ethyl 5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIGHIQVMLYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185887
Record name Ethyl 5-methylisoxazole-3-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylisoxazole-3-carboxylate

CAS RN

3209-72-1
Record name Ethyl 5-methylisoxazole-3-carboxylate
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Record name Ethyl 5-methylisoxazole-3-carboxylate
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Record name Ethyl 5-methylisoxazole-3-carboxylate
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Record name Ethyl 5-methylisoxazole-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a 100 mL RB flask fitted with a condenser and a magnetic stirrer was charged with 10.5 mL of ethanol. To the stirred solvent were added ethyl 2,4-dioxopentanoate (2.5 g, 15 mmol), hydroxylamine hydrochloride (1.09 g, 15 mmol) and sodium bicarbonate (1.32 g, 15 mmol). After addition, the reaction mixture was refluxed at 80° C. for 8 h under nitrogen atmosphere. After completion of the reaction, the solvent was evaporated from the reaction mixture. Ethyl acetate (50 mL) was added; organic layer was washed with water (50 mL), followed by brine solution (25 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as a colorless liquid (1 g, yield: 40.08%). 1H NMR (300 MHz, CDCl3): δ 6.34 (s, 1H), 4.33-4.40 (q, 2H), 2.43 (s, 3H), 1.32-1.37 (t, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step Two
Yield
40.08%

Synthesis routes and methods II

Procedure details

A mixture of 0.16 mole ethyl 2,4-dioxovalerate and 0.08 mole hydroxylamine sulfate, 50 ml ethanol and 70 ml toluene was stirred at 40° C. for four hours. The mixture was cooled to 15°-20° C., 1.8 g of concentrated ammonium hydroxide added and stirring continued at room temperature for 60 hours. The mixture was poured into water/toluene, the aqueous layer extracted with toluene, the organic layers combined, washed with brine and dried (Na2SO4). Evaporation of solvent in vacuo gave a yellow liquid which was distilled to afford 14.68 g of product, b.p. 120°-124° C. at 30 torr which crystallized upon standing.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of ethyl-2,4-dioxovalerate (20 g, 126 mmol) in ethanol (85 mL), was added hydroxylamine hydrochloride (8.8 g, 126 mmol) and sodium hydrogen carbonate (10.6 g, 0.126 mmol). The reaction mixture was then heated under reflux for 1 hour. After cooling, the mixture was evaporated to leave a clear liquid that was distilled to leave the title compound as a colorless liquid (13.3 g, 68%); m/z (EI) 156.0 (MH).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Zhang, Y Tang, B Chen, F Valeriote… - Am. J. Biomed …, 2016 - researchgate.net
UTL-5g is a small-molecule TNF-α modulator that is anti-inflammatory in a carrageenan-induced edema animal model and chemoprotective against anticancer drug-induced side effects…
Number of citations: 7 www.researchgate.net
S Sheng, W Sheng, Q Hu, H Qu… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A regioselective 1,3‐dipolar cycloadditions of ionic liquid‐supported vinyl ethers , derived from ionic liquid‐supported α‐phenylselenomethyl ether, with ethyl cyanoformate N‐oxide …
Number of citations: 6 onlinelibrary.wiley.com
AA Matti, J Mirzaei, J Rudolph, SA Smith… - Bioorganic & medicinal …, 2013 - Elsevier
Microwave accelerated reaction system (MARS) technology provided a good method to obtain selective and open isoxazole ligands that bind to and inhibit the Sx c - antiporter. The …
Number of citations: 8 www.sciencedirect.com
RH Good, G Jones, JR Phipps - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Brief treatment of the tetrahydro-4-oxoisoxazolo [2,3-a]pyridinium salts (1) and (12) with boiling acetic anhydride gave the 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones (4) and (13). The …
Number of citations: 1 pubs.rsc.org
R Nesi, S Chimichi, P Sarti-Fantoni… - Journal of the …, 1985 - pubs.rsc.org
The isoxazole-5-carboxylates (5) and (6) reacted with 1,3-diphenylguanidine and NaH to give, besides the corresponding amides (7) and (8), the 1 -oxa-2,6,8-triazaspiro[4.4] nonane …
Number of citations: 5 pubs.rsc.org
N Ye, Y Zhu, H Chen, Z Liu, FC Mei… - Journal of medicinal …, 2015 - ACS Publications
Exchange proteins directly activated by cAMP (EPAC) as guanine nucleotide exchange factors mediate the effects of the pivotal second messenger cAMP, thereby regulating a wide …
Number of citations: 47 pubs.acs.org
N Ganesh, M Singh, VM Chandrashekar… - Anti-Infective …, 2021 - ingentaconnect.com
… The compounds, ethyl 5-methylisoxazole-3-carboxylate (3) and 5-methylisoxazole-3-carbohydrazide (4) were conventionally synthesized from 5-methylisoxazole-3carboxylic acid (2) …
Number of citations: 6 www.ingentaconnect.com
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
M Qi, M Suleman, J Fan, P Lu, Y Wang - Tetrahedron, 2022 - Elsevier
… Furthermore, isoxazoles 2 having strong electron withdrawing groups at 3 position such as ethyl 5-methylisoxazole-3-carboxylate (2l), methyl 4-bromo-5-methylisoxazole-3-carboxylate (…
Number of citations: 2 www.sciencedirect.com
P Calí, L Nærum, S Mukhija, A Hjelmencrantz - Bioorganic & medicinal …, 2004 - Elsevier
… Radical bromination of ethyl-5-methylisoxazole-3-carboxylate (4) was obtained by refluxing with N-bromosuccinimide and catalytic amounts (10%) of benzoylperoxide as radical initiator…
Number of citations: 122 www.sciencedirect.com

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